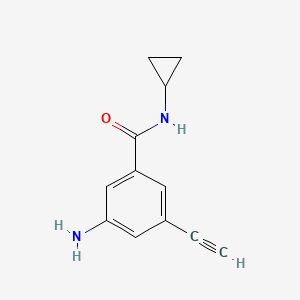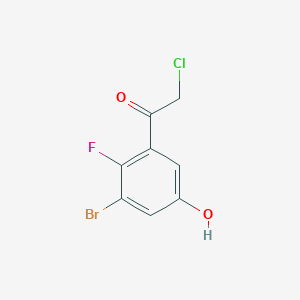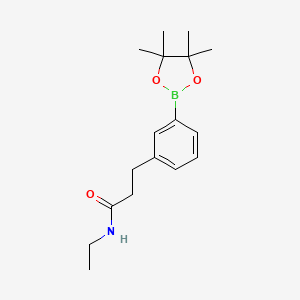
N-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide is a chemical compound known for its unique structure and properties It contains a boron atom within a dioxaborolane ring, which is attached to a phenyl group and further connected to an ethyl-propanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under specific conditions.
Attachment to the phenyl group: The dioxaborolane ring is then attached to a phenyl group through a Suzuki-Miyaura cross-coupling reaction, which requires a palladium catalyst and a base.
Formation of the propanamide chain:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity by controlling temperature, pressure, and reaction time.
Use of continuous flow reactors: To enhance efficiency and scalability.
Purification techniques: Such as crystallization, distillation, and chromatography to obtain the final product with desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in an organic solvent like toluene.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reactants used.
Applications De Recherche Scientifique
N-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals, especially in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide involves its interaction with molecular targets through the boron atom in the dioxaborolane ring. This interaction can lead to:
Formation of stable complexes: With various biological molecules, influencing their activity.
Catalytic activity: The compound can act as a catalyst in certain chemical reactions, facilitating the formation of new bonds.
Pathway modulation: By interacting with specific enzymes or receptors, it can modulate biochemical pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
N-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide can be compared with other similar compounds, such as:
Phenylboronic acid derivatives: These compounds also contain a boron atom but lack the dioxaborolane ring, making them less stable in certain reactions.
Amide derivatives: Compounds with similar amide groups but different substituents, which may have varying reactivity and applications.
Dioxaborolane compounds: Other compounds containing the dioxaborolane ring but with different substituents, affecting their chemical and physical properties.
The uniqueness of this compound lies in its combination of the dioxaborolane ring with the phenyl and ethyl-propanamide groups, providing a versatile platform for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H26BNO3 |
|---|---|
Poids moléculaire |
303.2 g/mol |
Nom IUPAC |
N-ethyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C17H26BNO3/c1-6-19-15(20)11-10-13-8-7-9-14(12-13)18-21-16(2,3)17(4,5)22-18/h7-9,12H,6,10-11H2,1-5H3,(H,19,20) |
Clé InChI |
LYWSKQMGYRPMCZ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCC(=O)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


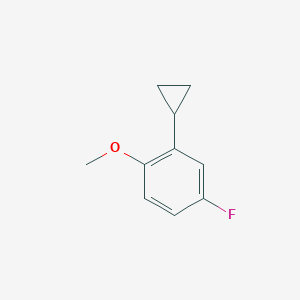
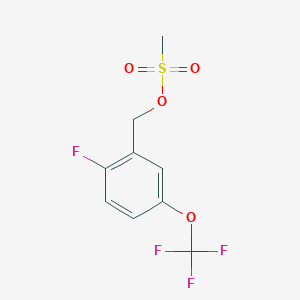

![1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718216.png)

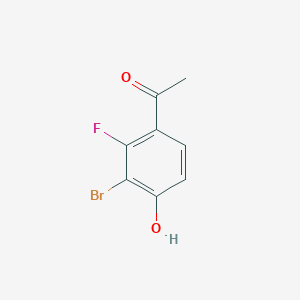
![[Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate](/img/structure/B13718241.png)
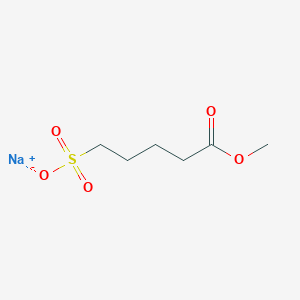


![7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13718263.png)

